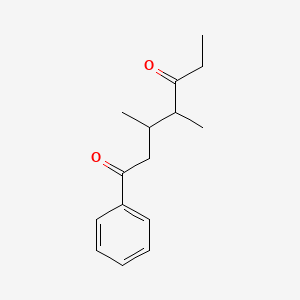
3,4-Dimethyl-1-phenylheptane-1,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethyl-1-phenylheptane-1,5-dione is an organic compound with the molecular formula C15H20O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1-phenylheptane-1,5-dione can be achieved through several methods. One common approach involves the reaction of 1-phenyl-2-butanone with 3-pentanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The exact methods can vary depending on the manufacturer and the intended application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethyl-1-phenylheptane-1,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3,4-Dimethyl-1-phenylheptane-1,5-dione has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Medicine: The compound’s structure and reactivity make it a candidate for drug development and pharmaceutical research.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3,4-Dimethyl-1-phenylheptane-1,5-dione involves its interaction with specific molecular targets and pathways. The diketone groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological processes. The exact pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethyl-1-phenylpentane-1,3-dione: This compound has a similar structure but differs in the position and number of methyl groups and ketone functionalities.
1,5-Heptanedione,3,4-dimethyl-1-phenyl: Another closely related compound with slight variations in the carbon chain and functional groups.
Uniqueness
3,4-Dimethyl-1-phenylheptane-1,5-dione is unique due to its specific arrangement of methyl groups and phenyl ring, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
112037-77-1 |
|---|---|
Formule moléculaire |
C15H20O2 |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
3,4-dimethyl-1-phenylheptane-1,5-dione |
InChI |
InChI=1S/C15H20O2/c1-4-14(16)12(3)11(2)10-15(17)13-8-6-5-7-9-13/h5-9,11-12H,4,10H2,1-3H3 |
Clé InChI |
VZQWKPGDKFJCMT-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(C)C(C)CC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



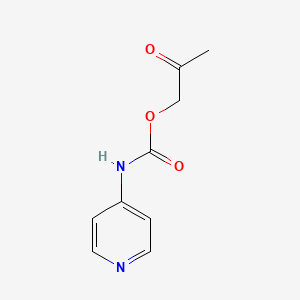

![N-[2-(Diethylamino)ethyl]-N'-methylthiourea](/img/structure/B14315977.png)
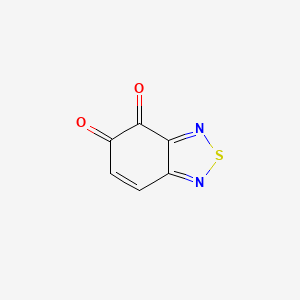
![N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine](/img/structure/B14315995.png)
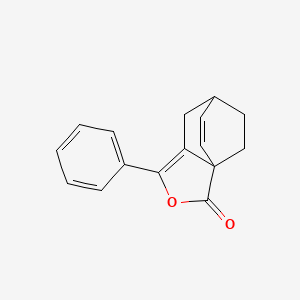
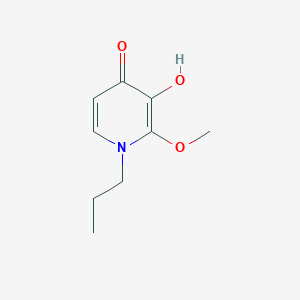


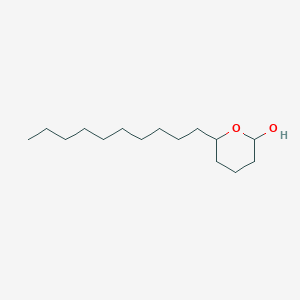
![1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine](/img/structure/B14316024.png)
![4-Hydroxy-3-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14316028.png)

